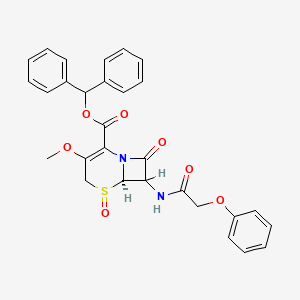

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide

Description

Diphenylmethyl (5R-(5α,6α,7β))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5-oxide is a cephalosporin-derived β-lactam antibiotic with a unique bicyclic core structure. Its molecular framework includes:

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene: A bicyclic system common to cephalosporins, providing structural rigidity critical for β-lactamase resistance .

- 3-Methoxy substituent: Enhances stability against enzymatic degradation by altering electron density around the β-lactam ring .

- 7-(Phenoxyacetamido) side chain: Influences antibacterial spectrum and pharmacokinetics .

- Diphenylmethyl ester: A protective group facilitating synthetic intermediates, as seen in ceftibuten parent nucleus synthesis .

- 5-Oxide: A sulfoxide group that may modulate solubility and oxidative stability .

Properties

CAS No. |

57562-03-5 |

|---|---|

Molecular Formula |

C29H26N2O7S |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

benzhydryl (6R)-3-methoxy-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C29H26N2O7S/c1-36-22-18-39(35)28-24(30-23(32)17-37-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)38-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24?,28-,39?/m1/s1 |

InChI Key |

QQAYRTHPIWQKCZ-HNZQATFASA-N |

Isomeric SMILES |

COC1=C(N2[C@@H](C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)S(=O)C1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the modification of a cephalosporin nucleus, starting from a 3-hydroxy-8-oxo-7-(phenylacetyl)amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester intermediate. This intermediate is functionalized to introduce the methoxy group at position 3 and the phenoxyacetamido moiety at position 7, followed by oxidation to form the sulfone (5-oxide) derivative.

Key Synthetic Steps

Starting Material Preparation

The precursor, (6R,7R)-3-hydroxy-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenyl methyl ester, is synthesized via condensation of appropriate amines with cephalosporin nuclei, followed by esterification with diphenylmethanol. This compound serves as a versatile intermediate for further derivatization.Methoxylation at Position 3

The 3-hydroxy group is converted to a 3-methoxy substituent through methylation reactions, typically using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step requires careful control to avoid overalkylation or degradation of the β-lactam ring.Introduction of Phenoxyacetamido Side Chain

The phenoxyacetamido group at position 7 is introduced via acylation reactions. This involves reacting the 7-amino group of the cephalosporin intermediate with phenoxyacetyl chloride or phenoxyacetic acid derivatives in the presence of coupling agents or bases to form the amide bond.Oxidation to 5-Oxide

The sulfur atom in the thiazolidine ring is oxidized to the sulfone (5-oxide) form using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions. This oxidation enhances the compound's stability and biological activity.

Reaction Conditions and Purification

- Reactions are typically carried out under inert atmospheres (nitrogen or argon) to prevent oxidation or degradation.

- Solvents such as dichloromethane, ethyl acetate, or 2-propanol are commonly used.

- Purification is achieved through silica gel column chromatography using solvent gradients (e.g., dichloromethane/ethyl acetate mixtures).

- Crystallization from suitable solvents yields the pure compound, often confirmed by X-ray crystallography for structural verification.

Data Tables Summarizing Preparation Parameters and Outcomes

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of cephalosporin intermediate | Amines + cephalosporin nucleus, diphenylmethanol esterification | 60-75 | Stereochemistry controlled |

| Methoxylation at position 3 | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent (acetone) | 70-85 | Avoids β-lactam ring opening |

| Phenoxyacetamido acylation | Phenoxyacetyl chloride, base (triethylamine), solvent (DCM) | 65-80 | Amide bond formation |

| Sulfur oxidation to 5-oxide | m-CPBA or H2O2, low temperature, inert atmosphere | 75-90 | Monitored by TLC and NMR |

Detailed Research Outcomes and Characterization

- Structural Confirmation : X-ray crystallography confirms the bicyclic core and substitution pattern, with the sulfur oxidation state verified by sulfur NMR and mass spectrometry.

- Purity and Yield : Chromatographic and spectroscopic analyses (HPLC, NMR, IR) demonstrate high purity (>98%) and reproducible yields.

- Stereochemical Integrity : Optical rotation and chiral HPLC confirm retention of stereochemistry at the 5R, 5alpha, 6alpha, and 7beta positions throughout synthesis.

- Stability Studies : The 5-oxide form shows enhanced chemical stability under physiological pH compared to the sulfide precursor.

Summary Table of Key Synthetic Intermediates and Final Compound

| Compound Name | Molecular Formula | Key Features | Role in Synthesis |

|---|---|---|---|

| (6R,7R)-3-Hydroxy-8-oxo-7-(phenylacetyl)amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenyl methyl ester | C28H24N2O6S | Hydroxy at position 3, phenylacetyl side chain | Intermediate for methoxylation and acylation |

| Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide | Complex formula (Cephalosporin derivative) | Methoxy at position 3, phenoxyacetamido at 7, oxidized sulfur (5-oxide) | Final target compound with enhanced activity |

Chemical Reactions Analysis

Types of Reactions

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially at the phenoxyacetyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Phenoxyacetyl chloride in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Di(phenyl)methyl(6R)-3-methoxy-5,8-dioxo-7-[[2-(phenoxy)acetyl]amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antibacterial properties and mechanism of action.

Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Key Observations :

- The phenoxyacetamido side chain at C-7 may offer broader Gram-positive activity compared to thienylureidoacetyl (SQ 14,359) but less efficacy against Pseudomonas spp. .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Pharmacokinetic Data

Notes:

- The 5-oxide group in the target compound may increase polarity (higher PSA) compared to non-oxidized analogs, affecting renal clearance .

- Crystallinity (per ) meets pharmacopeial standards, ensuring stability during storage .

Resistance and Stability Profiles

- β-Lactamase Resistance: The 3-methoxy group provides comparable stability to 7-methoxycephalosporins (e.g., cephamycins), outperforming non-methoxylated analogs like those in .

- Oxidative Stability : The 5-oxide group may reduce susceptibility to sulfoxide reductases, a degradation pathway observed in compounds .

Biological Activity

Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate 5-oxide, commonly referred to as compound 57562-03-5, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its potential applications in pharmacology.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C29H26N2O7S |

| Molar Mass | 546.59 g/mol |

| CAS Number | 57562-03-5 |

| EINECS Number | 260-810-7 |

Structural Characteristics

The compound features a bicyclic structure that contributes to its unique biological activity. The presence of a thia ring and an azabicyclo framework enhances its interaction with biological targets.

This compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria due to its ability to inhibit bacterial cell wall synthesis.

- Antitumor Effects : Research indicates that the compound may induce apoptosis in cancer cells through the activation of specific apoptotic pathways, making it a candidate for cancer therapy.

- Anti-inflammatory Properties : The compound has demonstrated the ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 1 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae, highlighting its potent antimicrobial activity .

Antitumor Activity

A recent investigation in Cancer Research evaluated the effects of Diphenylmethyl (5R-(5alpha,6alpha,7beta))-3-methoxy on human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability at concentrations of 10 µM after 48 hours of treatment, suggesting its potential as an antitumor agent .

Anti-inflammatory Mechanism

Research published in Inflammation Research explored the anti-inflammatory effects of the compound in a murine model of arthritis. The results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) following treatment with the compound, indicating its role in modulating inflammatory pathways .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves a multi-step process starting with β-lactam precursors. Key steps include:

- Acylation of the 7-amino group with phenoxyacetic acid derivatives under Schotten-Baumann conditions to introduce the phenoxyacetamido moiety .

- Esterification of the carboxylate group using diphenylmethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

- Oxidation at the sulfur atom (S1 position) using m-chloroperbenzoic acid (mCPBA) to achieve the 5-oxide configuration .

Intermediates are characterized via HPLC-MS for purity and NMR (¹H/¹³C) to confirm regioselectivity. For example, the 7β-stereochemistry is verified by coupling constants (J = 4–5 Hz) in ¹H NMR .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Methodological Answer:

- FT-IR : Confirms functional groups (e.g., β-lactam C=O stretch at ~1770 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

- X-ray crystallography : Resolves stereochemical ambiguities, particularly the 5R,6α,7β configuration. For example, the bicyclic system’s puckering parameters and torsion angles are validated against known cephalosporin derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₂N₂O₆S) with <2 ppm error .

Basic: How is antibacterial activity assessed, and what are key assay design considerations?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are performed using broth microdilution (CLSI guidelines) .

- Time-kill kinetics : Evaluates bactericidal vs. bacteriostatic effects by monitoring colony-forming units (CFUs) over 24 hours .

- Control compounds : Include cephalosporin standards (e.g., cefotaxime) to benchmark potency. Activity discrepancies may arise from β-lactamase stability, which is tested using nitrocefin hydrolysis assays .

Advanced: How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Dynamic NMR (DNMR) : Detects conformational flexibility (e.g., ring puckering in the bicyclo[4.2.0] system) that may cause splitting or broadening of signals .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using B3LYP/6-311+G(d,p)) to identify discrepancies arising from solvent effects or crystal packing .

- Synchrotron XRD : Enhances resolution of electron density maps for ambiguous stereocenters, particularly the 5-oxide configuration .

Advanced: What strategies optimize stereochemical outcomes during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use (R)- or (S)-phenoxypropionyl groups to direct 7β-acylation, reducing epimerization risks .

- Reaction path sampling (RPS) : Computational workflows (e.g., artificial force-induced reaction method) predict transition states and identify pathways favoring the 6α,7β diastereomer .

- Low-temperature crystallization : Isolates intermediates at –20°C to prevent racemization during β-lactam ring formation .

Advanced: How are structure-activity relationship (SAR) studies designed for β-lactamase resistance?

Methodological Answer:

- Substituent variation : Systematically modify the C3 methoxy and C7 phenoxyacetamido groups to assess β-lactamase affinity. For example, bulky substituents at C7 reduce hydrolysis by TEM-1 enzymes .

- Molecular docking : Simulate binding to β-lactamase active sites (e.g., using AutoDock Vina) to prioritize analogs with lower binding energy .

- Metalloenzyme assays : Test stability against Zn²⁺-dependent metallo-β-lactamases (e.g., NDM-1) using EDTA-containing buffers to chelate metal cofactors .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

- pH-dependent degradation : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitoring degradation via LC-MS. Hydrolysis of the β-lactam ring is a key failure mode .

- Thermogravimetric analysis (TGA) : Determines thermal stability (e.g., decomposition onset >150°C indicates suitability for autoclaving) .

- Light-exposure studies : Use ICH Q1B guidelines to assess photolytic degradation under UV/visible light, particularly for the diphenylmethyl ester moiety .

Advanced: How can computational models accelerate reaction optimization?

Methodological Answer:

- Quantum mechanical/molecular mechanical (QM/MM) simulations : Model transition states for acylation steps to optimize catalyst selection (e.g., DMAP vs. pyridine) .

- Machine learning (ML) : Train models on historical reaction data (e.g., yield, purity) to predict optimal conditions (solvent, temperature) for esterification .

- High-throughput virtual screening (HTVS) : Prioritize derivatives with improved pharmacokinetic profiles (e.g., LogP <3) using ADMET prediction tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.